N-Boc-N-bis(PEG3-azide)
Overview
Description
“N-Boc-N-bis(PEG3-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions .
Synthesis Analysis
“N-Boc-N-bis(PEG3-azide)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Molecular Structure Analysis
The molecular structure of “N-Boc-N-bis(PEG3-azide)” includes a PEG Molecular Weight of 519.6 g/mol, a Functional Group of Boc-protected amine/Azide, and a Molecular Formula of C21H41N7O8 .
Chemical Reactions Analysis
“N-Boc-N-bis(PEG3-azide)” is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG3-azide)” has a PEG Molecular Weight of 519.6 g/mol, a Functional Group of Boc-protected amine/Azide, and a Molecular Formula of C21H41N7O8 .
Scientific Research Applications
Photoaddressable Linear−Dendritic Diblock Copolymers
N-Boc-N-bis(PEG3-azide) is utilized in the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, are functionalized with mesogenic and photochromic units. This synthesis demonstrates the potential of N-Boc-N-bis(PEG3-azide) in creating materials with unique photoresponsive properties (Barrio et al., 2009).
Bio-Orthogonal Coupling on Quantum Dots
N-Boc-N-bis(PEG3-azide) plays a role in bio-orthogonal coupling techniques for modifying quantum dots (QDs). This method involves attaching functional groups to QDs, enhancing their utility in biomedical applications like in vivo imaging and delivery (Zhan et al., 2016).
Guanidine Functionalized Building Blocks
In the preparation of guanidine functionalized building blocks, N-Boc-N-bis(PEG3-azide) is employed. This application showcases its versatility in the synthesis of compounds with a range of functional groups, contributing to diverse areas of chemical research (Hickey et al., 2015).
Photocatalytic Materials
Research into N-Boc-N-bis(PEG3-azide) includes its potential application in the development of photocatalytic materials. This area of study focuses on environmental pollution control and the fabrication of nanostructured materials for photocatalysis (Dong et al., 2012).
PEGylation of Proteins
N-Boc-N-bis(PEG3-azide) is used in the PEGylation of proteins. This process is crucial for improving the pharmacological properties of protein-based drugs, such as increasing their stability and reducing immunogenicity (Mero et al., 2009).
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG3-azide) is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of N-Boc-N-bis(PEG3-azide) are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
N-Boc-N-bis(PEG3-azide) acts as a linker in PROTACs, connecting the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The azide groups in N-Boc-N-bis(PEG3-azide) enable PEGylation via Click Chemistry . This allows the PROTAC to selectively bind to its targets and facilitate their degradation .
Biochemical Pathways
The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it helps form involves the ubiquitin-proteasome system . Once the PROTAC binds to both the target protein and the E3 ubiquitin ligase, it leads to the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of N-Boc-N-bis(PEG3-azide) would largely depend on the properties of the PROTAC it is part of. As a peg-based compound, n-boc-n-bis(peg3-azide) is likely to improve the solubility and stability of the protac, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG3-azide) is the degradation of the target protein . By facilitating the formation of PROTACs, N-Boc-N-bis(PEG3-azide) enables the selective degradation of specific proteins. This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Action Environment
The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it forms can be influenced by various environmental factors. For instance, the pH could affect the deprotection of the Boc group Additionally, factors that affect the ubiquitin-proteasome system could also influence the efficacy of the PROTAC
Future Directions
Biochemical Analysis
Biochemical Properties
N-Boc-N-bis(PEG3-azide) plays a significant role in biochemical reactions. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions .
Molecular Mechanism
N-Boc-N-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPRIUYDMJUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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